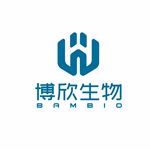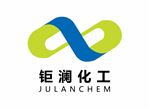- Pharmaceutical and Biochemical Products
- Pesticide Chemicals
- Catalysts
- Inorganic Compounds
- Organic Solvents
- Organic Compounds
- Pharmaceutical Active Ingredients
- Pharmaceutical Intermediates
- Pharmaceutical Impurities
- Medicinal Building Blocks
- Medical
- Pesticide Active Ingredients
- Pesticide Intermediates
- Pesticides
- Fertilizers
- Plant Extracts
- Animal Extracts
- Natural Pigments
- Natural Toxins
- Flavors and Fragrances
- High Polymer Materials
- Colorants and Pigments
- Paints and Varnishes
- Electrical Materials
- Chemical Reagents
- Chemical additives
- Catalysts and Inorganic Chemicals
- Solvents and Organic Chemicals
- Natural Products and Extracts
- Material Chemicals
- Other
- Element
Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hubei Changfu Chemical Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Hefei Zhongkesai High tech Materials Technology Co., Ltd
 Audited Supplier
Audited Supplier

Gold Member
Company nature: Private enterprises
CN Supplier
Reagent

Alkyldimethylbenzylammonium halides
Alkyldimethylbenzylammonium halides are a class of quaternary ammonium compounds with diverse applications in the chemical and industrial sectors. These compounds consist of an aromatic benzene ring bearing alkyl and methyl substituents, coupled with a positively charged quaternary ammonium group, typically containing a halide ion (chloride, bromide, or iodide) as the counterion. They are known for their excellent biocidal properties, making them effective disinfectants against bacteria, fungi, and viruses.
These surfactants exhibit strong antimicrobial activity due to their cationic nature and ability to disrupt cell membranes. Their broad spectrum of efficacy makes them suitable for use in various applications such as water treatment, surface cleaning, medical devices, and personal care products. Additionally, the hydrophobic alkyl chains allow these compounds to dissolve and remove oils and greases effectively.
Due to their high stability and minimal toxicity, alkyldimethylbenzylammonium halides are widely used in industries where hygiene and sanitation standards are crucial. However, proper handling and disposal should be followed due to the potential environmental impact of their usage.


-
Re-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical BiopharmaceuticalsRe-Evaluation of Chloramphenicol's Therapeutic Potential in Modern Chemical Biopharmaceuticals Introduction Chloramphenicol, a classic antibiotic discovered over six decades ago, has historically played a significant role in the treatment of bacterial infections. Despite its decline in popularity due to concerns over toxicity and the rise of alternative antibiotics, recent advancements in chemica...
-
The Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern MedicineThe Pharmaceutical and Therapeutic Applications of Aluminum Hydroxide in Modern Medicine Introduction to Aluminum Hydroxide in Modern Medicine Aluminum hydroxide, a versatile chemical compound with the formula Al(OH)₃, has found significant applications in both pharmaceutical and therapeutic realms. Its unique properties make it invaluable in treating various medical conditions, from gastrointest...
-
The Pharmacological Properties and Therapeutic Applications of Avermectin B1The Pharmacological Properties and Therapeutic Applications of Avermectin B1 Introduction to Avermectin B1 Avermectin B1 is a macrocyclic lactone compound that belongs to the avermectin family, a group of natural products isolated from the soil bacterium *Streptomyces avermitilis*. These compounds have gained significant attention in the field of pharmacology and biomedicine due to their potent a...
-
The Therapeutic Potential of L-Glutamine in Modern BiopharmaceuticalsThe Therapeutic Potential of L-Glutamine in Modern Biopharmaceuticals Introduction to L-Glutamine: A Bioactive Molecule with Multifaceted Applications L-Glutamine, an amino acid that serves as a crucial building block for proteins, has garnered significant attention in the fields of chemistry and biomedicine due to its diverse therapeutic potential. As a conditionally essential nutrient, L-Glutam...
-
Ethoxyquin as an Antioxidant and Preservative in Chemical BiopharmaceuticalsEthoxyquin as an Antioxidant and Preservative in Chemical Biopharmaceuticals Introduction to Ethoxyquin in Biomedicine and Chemistry Ethoxyquin, a versatile compound with the chemical formula C₁₃H₁₂O₃, has garnered significant attention in both chemistry and biomedicine. Its unique properties as an antioxidant and preservative make it invaluable across various industries, including pharmaceutical...






